5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
5-chloro-2-fluoro-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-3-1-6(15(8,13)14)4(9)2-5(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXIMRCHJALBHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)S(=O)(=O)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .
Mode of Action
It’s known that sulfonyl chloride groups can act as electrophiles, reacting with nucleophiles in the body . The nitro group can also undergo various reactions, potentially leading to the formation of different metabolites .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving electrophilic aromatic substitution or nucleophilic reactions .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The presence of the nitro group and sulfonyl chloride group suggests that the compound could potentially induce a variety of cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride . For instance, certain conditions might enhance or inhibit the compound’s reactivity.
Biological Activity
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride, with the CAS number 1803605-95-9, is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride is CHClFNOS. The structure features a nitro group, a chloro group, and a fluoro group attached to a benzene ring, which contributes to its reactivity and potential biological interactions.
The biological activity of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known for its electrophilic nature, which allows it to form covalent bonds with nucleophiles in biological systems, including amino acids in proteins. This interaction can lead to inhibition or modulation of enzyme activities and other biochemical pathways.
Biological Activity and Applications
Research indicates that this compound exhibits several potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that sulfonyl chlorides can possess antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating that 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride may also exhibit such properties.
- Anticancer Potential : Sulfonyl chlorides have been explored for their role in cancer therapy due to their ability to modify proteins involved in cell signaling pathways. The specific mechanisms through which this compound may exert anticancer effects require further investigation.
- Enzyme Inhibition : The compound's ability to covalently modify enzymes suggests potential as an inhibitor for specific targets, particularly those involved in metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride, it is beneficial to compare it with structurally related compounds:
| Compound | Unique Features |
|---|---|
| 2-Fluorobenzenesulfonyl chloride | Lacks nitro group; simpler structure |
| 4-Nitrophenylsulfonyl chloride | Different halogen substitutions; potential for different reactivity |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | Similar functional groups; variations in position may affect biological activity |
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride:
- Antiplasmodial Activity : A study on quinoline derivatives highlighted the need for new chemotypes in malaria treatment, emphasizing the importance of developing novel compounds with unique mechanisms of action against pathogens .
- Neuroactive Properties : Research on piperidine derivatives has shown potential neuroactive effects, suggesting that modifications in similar structures can lead to significant changes in biological activity .
- Antimicrobial Studies : A review indicated that derivatives containing piperidine structures often exhibit antiviral and antibacterial activities, suggesting further exploration could reveal similar properties for this compound .
Scientific Research Applications
Chemical Properties and Mechanisms
Chemical Structure : The compound has the molecular formula and features a sulfonyl chloride group, which is known for its high reactivity in nucleophilic substitution reactions.
Reactivity : The sulfonyl chloride group reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and phenyl sulfonates respectively. This property underpins many of its applications in chemical synthesis and drug development .
Organic Synthesis
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic aromatic substitution allows for the introduction of additional functional groups, facilitating the construction of more complex molecular architectures.
Medicinal Chemistry
The compound is utilized in drug design and development due to its potential biological activity. It can modify biomolecules to study biological processes or develop new therapeutic agents. For instance, sulfonyl chlorides like this one are often employed to inhibit specific enzymes or receptors by forming covalent bonds with amino acids in proteins .
Biological Studies
In biological research, this compound can be used to investigate enzyme mechanisms and protein interactions. Its reactivity with nucleophiles makes it suitable for creating labeled biomolecules or probes that can be used in various assays .
Industrial Applications
The compound finds utility in the production of dyes, pigments, and agrochemicals due to its reactivity and ability to form stable products upon reaction with various substrates. Its application in industrial chemistry emphasizes its importance beyond laboratory settings .
Case Study 1: Synthesis of Sulfonamides
In a study focused on synthesizing sulfonamides from amines using 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride, researchers demonstrated that the compound could effectively react under basic conditions to yield high-purity products. The reaction conditions were optimized for maximum yield and purity .
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Amine + Sulfonyl Chloride | Basic conditions (e.g., NaOH) | Sulfonamide | >85% |
Case Study 2: Drug Development
A recent investigation into small molecule inhibitors highlighted the role of 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride as a key intermediate in synthesizing compounds that inhibit protein interactions critical for cancer progression. The study provided insights into structure-activity relationships (SAR) that guide further drug development efforts .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The most structurally analogous compound to 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride is 5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride (CAS: 1258651-40-9). Below is a detailed comparison:
Functional and Reactivity Differences
Electron Effects of Substituents: The nitro group (-NO₂) in the target compound is a strong electron-withdrawing group, which enhances the electrophilicity of the sulfonyl chloride moiety. This makes it highly reactive in nucleophilic substitution reactions (e.g., forming sulfonamides with amines) . The acetamido group (-NHCOCH₃) in the analogue is weakly electron-donating due to resonance effects.
Applications in Synthesis :
- Nitro-containing derivative : The nitro group can be reduced to an amine (-NH₂), enabling downstream functionalization (e.g., diazotization or coupling reactions). This versatility is critical in pharmaceutical intermediates .
- Acetamido-containing derivative : The acetamido group serves as a directing group in electrophilic aromatic substitution, influencing regioselectivity in further modifications. It is often used in agrochemical or dye synthesis .
Stability and Storage: The nitro compound’s strong electron-withdrawing nature may increase susceptibility to hydrolysis under humid conditions, necessitating inert storage (argon/vacuum) .
Research Findings and Limitations
- Reactivity Studies : Nitro-substituted sulfonyl chlorides exhibit faster reaction rates with nucleophiles (e.g., amines) compared to acetamido derivatives, as demonstrated in kinetic studies of sulfonamide formation .
- Safety Data Gaps : Hazard profiles for the acetamido analogue are incomplete in available sources, limiting direct safety comparisons .
Preparation Methods
Sulfonyl Chloride Formation from Sulfonic Acid or Sulfonic Acid Chloride Precursors
A key step is the formation of the sulfonyl chloride group on the aromatic ring. According to a German patent (DE2321332C2), sulfonyl chlorides can be prepared by nitration of m-chlorobenzenesulfonic acid chloride using mixed acid nitration (nitric acid and sulfuric acid) or oleum at controlled temperatures (0–150 °C). This method achieves selective nitration at the 2-nitro-5-chlorobenzenesulfonyl chloride stage with minimal side products, despite the strongly activating sulfonyl chloride group.
| Parameter | Condition |
|---|---|
| Starting material | m-Chlorobenzenesulfonic acid chloride |
| Nitrating agent | Nitric acid or mixture with sulfuric acid or oleum |
| Temperature range | 0 to 150 °C (preferably 80–130 °C) |
| Molar ratio (HNO3:substrate) | 1 to 1.5 mol nitric acid per mol substrate |
| Workup | Quenching on ice, filtration, or extraction |
This process can be tuned to first generate the sulfonyl chloride intermediate at lower temperatures (10–80 °C) and then converted to the free sulfonic acid by raising temperature or adding water if desired.
Halogenation and Fluorination
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Sulfonyl chloride formation | m-Chlorobenzenesulfonic acid chloride | HNO3 + H2SO4 or oleum, 0–150 °C | 2-Nitro-5-chlorobenzenesulfonyl chloride | Selective nitration and sulfonyl chloride formation |
| 2 | Halogenation/Fluorination | Halogenated aniline derivatives | Diazotization + Cu(I) halide salt, 0–70 °C | 2-Fluoro-5-chlorobenzene derivatives | Sandmeyer-type substitution |
| 3 | Nitration | Halogenated sulfonyl chloride intermediates | Mixed acid nitration, controlled temp | 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride | Regioselective nitration |
Research Findings and Mechanistic Insights
Regioselectivity : The nitration step is highly regioselective, favoring the para position to chlorine rather than the ortho position, which is unusual but reproducible under controlled acid and temperature conditions.
Stability of sulfonyl chloride : The sulfonyl chloride group remains intact during nitration at temperatures up to ~90 °C, allowing isolation of the sulfonyl chloride without hydrolysis to sulfonic acid.
Use of inert diluents : The nitration can be performed in the presence of inert solvents such as glacial acetic acid or carbon tetrachloride, though the process preferably avoids diluents to maximize yield and selectivity.
Halogenation via diazonium salts : Halogen substituents such as fluoro and chloro can be introduced via diazotization of aniline derivatives followed by reaction with copper(I) halides in aqueous acidic media. This approach allows for the preparation of halogenated aromatic intermediates required for subsequent sulfonylation and nitration.
Data Table: Typical Reaction Conditions and Yields
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Answer : Synthesis typically involves chlorosulfonation of substituted benzene derivatives. Key methods include:
- Thionyl chloride (SOCl₂) : Reacting with precursor acids (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid) in solvents like dichloromethane (DCM) at 0–50°C. Higher temperatures (>40°C) may reduce selectivity due to competing side reactions .
- Oxalyl chloride (C₂O₂Cl₂) : Provides milder conditions for sulfonyl chloride formation, often requiring catalytic N,N-dimethylformamide (DMF) to activate the reaction. Yields depend on stoichiometric control of Cl⁻ donors .
- Critical factors : Solvent polarity (e.g., benzene vs. DCM), reaction time (1–12 hours), and purification via recrystallization or column chromatography to remove nitro-group byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Answer :
- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.5–8.5 ppm range, split by adjacent electron-withdrawing groups (e.g., -NO₂, -Cl). Sulfonyl chloride groups (-SO₂Cl) do not produce direct NMR signals but deshield neighboring protons .
- IR Spectroscopy : Confirm -SO₂Cl presence via S=O stretching vibrations at ~1370 cm⁻¹ (asymmetric) and 1180 cm⁻¹ (symmetric) .
- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) at m/z ~269 (C₆H₂ClFNO₄S) and fragments corresponding to -Cl or -NO₂ loss .
Advanced Research Questions
Q. How can researchers address conflicting data regarding the regioselectivity of sulfonation in the presence of multiple electron-withdrawing groups?
- Answer : The -NO₂ and -Cl groups direct sulfonation to specific positions via electronic effects. Computational modeling (e.g., DFT) predicts reactivity trends:
- Electrophilic substitution : -NO₂ is meta-directing, while -Cl is ortho/para-directing. Steric hindrance from bulky substituents may override electronic effects, leading to unexpected regioselectivity .
- Experimental validation : Use competitive reactions with isotopic labeling (e.g., ³⁵S) or X-ray crystallography to confirm product structures .
Q. What strategies optimize the stability of this sulfonyl chloride during storage and handling to prevent decomposition?
- Answer :
- Storage : Keep under inert atmosphere (Ar/N₂) at 0–6°C to minimize hydrolysis. Avoid prolonged exposure to humidity, which converts -SO₂Cl to -SO₃H .
- Stabilizers : Add desiccants (e.g., molecular sieves) to storage vials. Use anhydrous solvents (e.g., DCM) during handling .
- Decomposition monitoring : Regular TLC or HPLC analysis detects degradation products (e.g., sulfonic acids). Re-purify via flash chromatography if decomposition exceeds 5% .
Q. How do reaction solvents and catalysts influence the efficiency of converting this sulfonyl chloride to sulfonamide derivatives?
- Answer :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines, accelerating sulfonamide formation. Non-polar solvents (e.g., toluene) slow reactivity but improve selectivity .
- Catalysts : Triethylamine (Et₃N) or Na₂CO₃ neutralizes HCl byproducts, driving reactions to completion. For sterically hindered amines, use DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields when using thionyl chloride vs. oxalyl chloride for synthesis?
- Answer :
- Thionyl chloride : Higher yields (~90%) but requires strict temperature control (<50°C) to avoid over-chlorination. Impurities (e.g., S-oxides) may inflate yield measurements .
- Oxalyl chloride : Lower yields (~70%) but better selectivity. Use gas chromatography (GC) or ¹H NMR to quantify residual starting material and adjust stoichiometry .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules, and how can its reactivity be tuned for target applications?
- Answer : It serves as a key intermediate in:
- Sulfonamide drugs : React with amines to form sulfonamides with antimicrobial or carbonic anhydrase inhibitory activity. Tune reactivity by modifying the nitro group to -NH₂ via catalytic hydrogenation .
- Cross-coupling reactions : Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to attach aryl groups at the sulfonyl chloride site, enabling diversity-oriented synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
